

Application Notes and Protocols: Sodium Hydride for Deprotonation of Alcohols and Phenols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sodium hydride

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Introduction

Sodium hydride (NaH) is a powerful, non-nucleophilic strong base widely utilized in organic synthesis for the deprotonation of a variety of Brønsted acids, including alcohols and phenols. [1][2] As a salt-like hydride, it is composed of Na^+ and H^- ions. [2] Its reaction with an alcohol (R-OH) or a phenol (Ar-OH) is an irreversible acid-base reaction that quantitatively generates the corresponding sodium alkoxide ($\text{R-O}^-\text{Na}^+$) or sodium phenoxide ($\text{Ar-O}^-\text{Na}^+$) and hydrogen gas (H_2). [1][3][4] The evolution of gaseous H_2 drives the reaction to completion, making NaH an exceptionally effective reagent for this transformation. [1] The resulting alkoxides and phenoxides are potent nucleophiles, commonly used in subsequent reactions such as the Williamson ether synthesis, acylation, and various condensation reactions. [1][2]

Safety Precautions

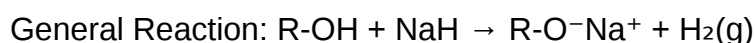
Sodium hydride is a hazardous material that requires careful handling. It is highly reactive and can ignite spontaneously in air, especially when finely divided. [2]

- **Reactivity with Water:** NaH reacts violently with water, releasing flammable hydrogen gas, which can be ignited by the heat of the reaction. [2][5][6][7] All glassware and solvents must be scrupulously dried before use.

- **Handling:** Operations involving **sodium hydride** should be conducted under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.[7][8] Commercially, NaH is often supplied as a 60% dispersion in mineral oil, which mitigates its pyrophoric nature and allows for safer handling in air for brief periods.[7][9] The mineral oil can be removed by washing with a dry, non-reactive solvent like hexane or pentane.[7][10]
- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including safety goggles or a face shield, flame-resistant lab coat, and nitrile or neoprene gloves.[8][11]
- **Quenching and Disposal:** Excess **sodium hydride** must be quenched carefully. This is typically done by the slow, controlled addition of a less reactive alcohol, such as isopropanol or ethanol, at a low temperature (e.g., 0 °C), followed by the cautious addition of water to hydrolyze the resulting alkoxides.[7][12] Spills should be covered with dry sand, ground limestone, or a Class D fire extinguisher should be used for fires. DO NOT use water or carbon dioxide extinguishers.[8][11]

Reaction Mechanism and Energetics

The deprotonation of an alcohol or phenol by **sodium hydride** is a straightforward acid-base reaction. The hydride anion (H^-) acts as the base, abstracting the acidic proton from the hydroxyl group.



The pKa of most alcohols is in the range of 16-18, while phenols are more acidic with pKa values around 10.[13] The conjugate acid of the hydride ion is molecular hydrogen (H_2), which has an extremely high pKa of approximately 35.[13] This large difference in acidity ensures that the equilibrium lies far to the right, making the deprotonation essentially irreversible.

Caption: General mechanism of alcohol/phenol deprotonation by **sodium hydride**.

Data Presentation: Acidity of Alcohols and Phenols

The feasibility of deprotonation with **sodium hydride** is directly related to the acidity (pKa) of the substrate. The following table provides pKa values for a range of common alcohols and phenols, which is crucial for assessing reaction viability.

Compound Class	Substrate	pKa (in water)	pKa (in DMSO)
Water	H ₂ O	15.7[13]	31.4[14]
Primary Alcohols	Methanol	15.5[15]	29.0[14]
Ethanol	15.5[15]	29.8[14]	30.3[14]
2,2,2-Trifluoroethanol	12.4	23.5[14]	
Secondary Alcohols	Isopropanol	17.1	
Tertiary Alcohols	tert-Butanol	18.0	32.2[14]
Phenols	Phenol	9.98[15]	18.0[14]
p-Cresol	10.26[15]	18.9[14]	10.8[14]
p-Nitrophenol	7.15		

Note: pKa values can vary depending on the solvent used for measurement. DMSO values are often considered more relevant for reactions in aprotic polar solvents.

Experimental Protocols

Protocol 1: General Procedure for the Deprotonation of an Alcohol

This protocol describes a general method for generating a sodium alkoxide from a primary or secondary alcohol using a 60% dispersion of **sodium hydride** in mineral oil.

Reagents and Equipment:

- Alcohol (e.g., Benzyl alcohol)
- Sodium hydride** (60% dispersion in mineral oil)
- Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))[1]
- Anhydrous Hexane (for washing)

- Round-bottom flask, three-necked
- Magnetic stirrer and stir bar
- Reflux condenser
- Inert gas supply (Nitrogen or Argon) with bubbler
- Septa
- Syringes and needles

Procedure:

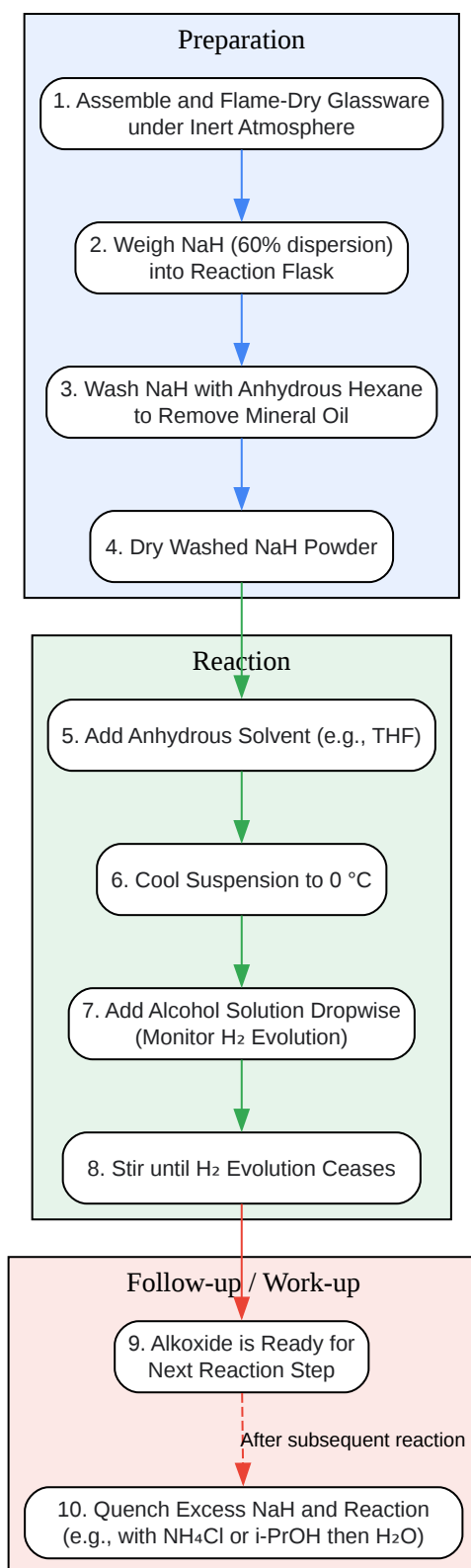
- **Apparatus Setup:** Assemble the three-necked flask with a magnetic stir bar, a reflux condenser topped with an inert gas inlet, and a septum. Flame-dry the entire apparatus under vacuum and cool under a positive pressure of inert gas.
- **Washing NaH (Optional but Recommended):** In the reaction flask, weigh the required amount of NaH dispersion (typically 1.1-1.5 equivalents). Under a stream of inert gas, add anhydrous hexane via syringe to wash the mineral oil.^{[7][10]} Stir the suspension for 5-10 minutes, then stop stirring and allow the grey NaH powder to settle. Carefully remove the hexane supernatant with a syringe or cannula.^[7] Repeat this washing procedure 2-3 times. Dry the remaining NaH powder under a gentle stream of inert gas or light vacuum.^[10]
- **Solvent Addition:** Add the desired volume of anhydrous solvent (e.g., THF) to the flask containing the washed NaH.
- **Alcohol Addition:** Cool the stirred NaH suspension to 0 °C using an ice-water bath. Dissolve the alcohol in a small amount of the anhydrous solvent and add it dropwise to the NaH suspension via a syringe or dropping funnel. Caution: Hydrogen gas evolution will occur, potentially causing foaming.^[9] The rate of addition should be controlled to manage the effervescence.
- **Reaction Monitoring:** After the addition is complete, the reaction mixture is typically stirred at 0 °C for 30 minutes and then allowed to warm to room temperature.^[16] The reaction is

considered complete when hydrogen gas evolution ceases.^[1] This can be monitored by observing the bubbler.

- **Use in Subsequent Steps:** The resulting alkoxide solution/suspension is now ready for the addition of an electrophile (e.g., an alkyl halide for ether synthesis).^[1]
- **Work-up and Quenching:** After the subsequent reaction is complete, the reaction mixture must be quenched. Cool the flask to 0 °C and slowly add a proton source. Typically, a saturated aqueous solution of ammonium chloride (NH₄Cl) is used, or for excess NaH, isopropanol is added first, followed by water.^[12]

Experimental Workflow Visualization

The following diagram outlines the key steps in a typical deprotonation experiment using **sodium hydride**.



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Caption: Workflow for deprotonation of an alcohol using **sodium hydride**.

Important Considerations

- Solvent Choice: While THF is common, DMF can also be used.^[1] However, the combination of NaH and DMF is unstable and can lead to runaway reactions at temperatures above 35 °C.^[9] Caution is also advised when using acetonitrile, as NaH can deprotonate the solvent, leading to side reactions.^[17]
- Purity of NaH: The activity of **sodium hydride** can vary. For sensitive substrates or sluggish reactions, using freshly opened or properly stored NaH is recommended. Unusually active NaH can be prepared but requires specialized procedures.^[7]
- Substrate Compatibility: Ensure the alcohol or phenol substrate does not contain other acidic protons (e.g., carboxylic acids) or functional groups that could be reduced by **sodium hydride**, although its reducing ability towards organic compounds is limited compared to reagents like LiAlH₄.^{[2][18]}

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- To cite this document: BenchChem. [Application Notes and Protocols: Sodium Hydride for Deprotonation of Alcohols and Phenols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b050883#sodium-hydride-for-deprotonation-of-alcohols-and-phenols]

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